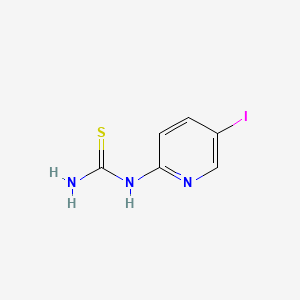

N-(5-iodo-2-pyridinyl)thiourea

Description

Significance of the Thiourea (B124793) Functional Group in Medicinal and Coordination Chemistry Research

The thiourea functional group, characterized by a central thiocarbonyl C=S moiety bonded to two nitrogen atoms, is a cornerstone in the design of bioactive molecules and versatile ligands. In medicinal chemistry, the ability of the N-H protons and the sulfur atom to act as hydrogen bond donors and acceptors, respectively, allows thiourea derivatives to form stable interactions with biological targets like proteins and enzymes. vulcanchem.comconicet.gov.ar This has led to the development of a wide array of compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities. biointerfaceresearch.comresearchgate.net

In coordination chemistry, thioureas are prized for their versatility as ligands. core.ac.uk They can coordinate to metal ions through the sulfur atom (a soft donor) or through both sulfur and nitrogen atoms, acting as either monodentate or bidentate chelating agents. core.ac.ukbibliotekanauki.pl This flexibility allows for the synthesis of a vast range of metal complexes with unique structural and electronic properties, finding applications in catalysis, materials science, and as potential metallodrugs. core.ac.uk

Historical and Current Research Landscape of Substituted Pyridyl Thioureas

The study of pyridyl thioureas has a rich history, driven by the recognition that the pyridine (B92270) ring is a key pharmacophore in many established drugs. Early research focused on the synthesis and characterization of these compounds, exploring the electronic effects of substituents on the pyridine ring and their impact on the properties of the thiourea moiety.

Current research has expanded significantly, with a strong focus on the biological applications of substituted pyridyl thioureas. For instance, studies on halo-substituted pyridyl thioureas have demonstrated their potential as potent inhibitors of HIV reverse transcriptase. researchgate.netCurrent time information in Bangalore, IN.thermofisher.comontosight.ai The position of the halogen substituent on the pyridine ring has been shown to be crucial for activity, with 5-halo-substituted derivatives often exhibiting enhanced potency. ontosight.ai This highlights the importance of regiochemistry in the design of these bioactive compounds. Furthermore, the coordination chemistry of pyridyl thioureas continues to be an active area of investigation, with studies exploring their complexation with various transition metals to create novel materials and potential therapeutic agents. fishersci.fijrespharm.com

Rationale for Comprehensive Academic Investigation of N-(5-iodo-2-pyridinyl)thiourea

The specific compound, this compound, presents a compelling case for in-depth academic study. The rationale for its investigation is multifold:

Strategic Substitution: The presence of an iodine atom at the 5-position of the pyridine ring is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction that can influence molecular assembly and ligand-receptor interactions. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds, potentially enhancing the binding affinity of the molecule to its biological targets.

Building Block Potential: The iodo-substituent also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the creation of more complex and potentially more potent derivatives. The existence of more complex molecules incorporating the this compound scaffold supports its utility as a valuable building block. researchgate.net

Anticipated Biological Activity: Given that 5-halo-substituted pyridyl thioureas have shown significant anti-HIV activity, it is highly probable that this compound will exhibit interesting biological properties. ontosight.ai A comprehensive investigation would be necessary to elucidate its full pharmacological profile.

Overview of Research Methodologies and Theoretic Frameworks Applied in Thiourea Studies

The investigation of thiourea derivatives employs a combination of experimental and computational techniques to fully characterize their properties.

Synthesis and Characterization: The synthesis of pyridyl thioureas is often achieved through the reaction of the corresponding aminopyridine with an appropriate isothiocyanate. washington.edu A common method involves the in situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt, which then reacts with the aminopyridine. rsc.org The resulting compounds are typically characterized by a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic vibrational frequencies of the functional groups present, particularly the C=S and N-H stretching and bending modes of the thiourea moiety.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including intermolecular interactions like hydrogen bonding.

Theoretical Frameworks: Computational chemistry plays a significant role in understanding the properties and predicting the behavior of thiourea derivatives.

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry, predict spectroscopic properties (NMR, IR), and analyze the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals.

Molecular Docking: This computational technique is widely used to predict the binding mode and affinity of a ligand to a biological target, providing insights into the potential mechanism of action. conicet.gov.ar

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, assessing its stability and the key interactions that maintain the binding.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the reviewed literature, a detailed understanding can be constructed based on established principles for analogous compounds.

Synthesis: The synthesis of this compound would likely proceed via the reaction of 2-amino-5-iodopyridine (B21400) with a suitable thiocarbonyl transfer reagent. A common laboratory-scale synthesis involves the reaction of 2-amino-5-iodopyridine with benzoyl isothiocyanate, followed by basic hydrolysis to remove the benzoyl group. rsc.org

Structural Properties: Based on the analysis of related pyridyl thioureas, the molecular structure of this compound is expected to feature intramolecular hydrogen bonding between one of the thiourea N-H protons and the nitrogen atom of the pyridine ring, forming a pseudo-six-membered ring. fishersci.fi The planarity of the molecule would be influenced by this interaction. In the solid state, intermolecular hydrogen bonds involving the other N-H proton and the sulfur atom of the thiocarbonyl group are also anticipated, leading to the formation of extended supramolecular architectures. fishersci.fi

Spectroscopic Data (Anticipated):

| Technique | Anticipated Features for this compound |

| 1H NMR | Signals corresponding to the pyridine ring protons, with chemical shifts influenced by the iodo and thiourea substituents. Broad signals for the N-H protons of the thiourea group. |

| 13C NMR | A signal for the thiocarbonyl carbon (C=S) typically in the range of 180-185 ppm. Resonances for the pyridine carbons, with the carbon bearing the iodine atom showing a characteristic chemical shift. |

| FT-IR (cm-1) | N-H stretching vibrations around 3100-3400 cm-1. C=S stretching vibration around 700-850 cm-1 and 1100-1300 cm-1. Aromatic C-H and C=N stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C6H6IN3S). |

Structure

3D Structure

Properties

IUPAC Name |

(5-iodopyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKXZMWFEPLTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Chemical Transformations of N 5 Iodo 2 Pyridinyl Thiourea and Analogues

Primary Synthetic Routes for Substituted Pyridyl Thioureas

The synthesis of substituted pyridyl thioureas, including the title compound N-(5-iodo-2-pyridinyl)thiourea, is predominantly achieved through a few reliable and well-established methodologies. These routes offer flexibility in substituent patterns and are amenable to a wide range of starting materials.

Isothiocyanate-Amine Coupling Reactions

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine. researchgate.netrsc.org This reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group.

The general transformation can be represented as: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

For the synthesis of this compound, this would involve the reaction of 2-amino-5-iodopyridine (B21400) with a suitable isothiocyanate or, conversely, the reaction of 5-iodo-2-pyridinyl isothiocyanate with an amine. The latter is often the preferred route when a variety of analogues are desired. The preparation of pyridyl isothiocyanates can be achieved from the corresponding aminopyridines through methods such as iron(III) chloride-mediated desulfurization of in situ generated dithiocarbamate (B8719985) salts. nih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Amino-5-iodopyridine | Phenyl isothiocyanate | N-(5-iodo-2-pyridinyl)-N'-phenylthiourea | Dichloromethane or tert-butanol | researchgate.net |

| 5-Iodo-2-pyridinyl isothiocyanate | Ammonia | This compound | Dichloromethane or tert-butanol | google.com |

| 2-Amino-pyridine | Benzoyl isothiocyanate | N-benzoyl-N'-(2-pyridinyl)thiourea | Acetone | nih.gov |

Acyl Halide and Thiourea (B124793) Condensation Protocols

An alternative strategy for the synthesis of N-acyl thioureas involves the condensation of an acyl halide with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate, to generate an acyl isothiocyanate in situ. This reactive intermediate is then immediately trapped by an amine to yield the desired N-acyl thiourea. nih.gov This one-pot procedure is highly efficient and avoids the isolation of the often-unstable acyl isothiocyanate.

The reaction sequence is as follows:

R-COCl + NH₄SCN → [R-CO-N=C=S] + NH₄Cl

[R-CO-N=C=S] + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

This method is particularly useful for preparing thioureas with an acyl substituent on one of the nitrogen atoms, which can then be further modified.

| Acyl Halide | Amine | Product | Conditions | Reference |

| Benzoyl chloride | 2-Aminopyridine | N-benzoyl-N'-(2-pyridinyl)thiourea | Anhydrous acetone, reflux | nih.gov |

| 2-(4-ethylphenoxymethyl)benzoyl chloride | Various heterocyclic amines | N-(2-(4-ethylphenoxymethyl)benzoyl)-N'-(heterocyclic)thiourea | Anhydrous acetone, reflux | nih.gov |

Transition Metal-Catalyzed Coupling Approaches

While direct transition metal-catalyzed coupling for the formation of the thiourea bond itself is less common, these catalysts play a crucial role in the synthesis of precursors and in subsequent functionalization reactions. For instance, nickel-catalyzed reactions have been employed in the synthesis of 2-aminobenzothiazoles from 2-bromophenylisothiocyanate and amines, a process that proceeds through a thiourea intermediate followed by an intramolecular C-S bond formation. researchgate.net Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the pyridyl scaffold of pre-formed thioureas (see section 2.2.2). The development of direct catalytic methods for thiourea formation remains an active area of research. nih.govchemscene.com

Derivatization Reactions and Synthetic Modifications

The this compound scaffold is a versatile building block for the synthesis of a wide range of heterocyclic systems. The thiourea moiety can participate in various cyclization reactions, while the iodinated pyridine (B92270) ring allows for functionalization through cross-coupling and other substitution reactions.

Heterocyclization Pathways Involving Thiourea Moiety (e.g., Thiazole (B1198619), Oxadiazole, Quinazolinone Ring Formation)

The thiourea functional group is a key precursor for the construction of several five- and six-membered heterocyclic rings.

Thiazole Ring Formation: A common and well-documented transformation of N-pyridylthioureas is their reaction with α-halocarbonyl compounds to form substituted aminothiazoles. researchgate.netslideshare.nettandfonline.com This reaction, known as the Hantzsch thiazole synthesis, involves the initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

| Thiourea Derivative | α-Halocarbonyl Compound | Resulting Heterocycle | Conditions | Reference |

| N-Arylthiourea | Phenacyl bromide | 2-(Arylamino)thiazole | Ethanol, reflux | nih.gov |

| N-(Pyrazolopyridinyl)-N'-phenylthiourea | Ethyl bromoacetate | 2-(Phenylimino)thiazolidin-4-one derivative | - | tandfonline.com |

Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazoles can be achieved from thiosemicarbazides, which are closely related to thioureas. A tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides provides an efficient route to 2-amino-1,3,4-oxadiazoles. organic-chemistry.org While not a direct conversion of this compound, this highlights the utility of the underlying chemical logic. Another approach involves the oxidative cyclization of semicarbazones, which can be derived from thiosemicarbazones. organic-chemistry.org

Quinazolinone Ring Formation: Thiourea derivatives can be utilized in the synthesis of quinazolinone structures. For example, heating a mixture of an appropriate aldehyde, a cyclic diketone, and thiourea under microwave irradiation can lead to the formation of quinazoline (B50416) derivatives. nih.gov Another route involves the treatment of 3-amino-4(3H)-quinazolinone with isothiocyanates to yield thiourea derivatives which can be further cyclized. researchgate.net

Nucleophilic and Electrophilic Functionalization of the Pyridyl Scaffold

The presence of an iodine atom at the 5-position of the pyridine ring in this compound opens up numerous possibilities for further functionalization. This position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based and other substituents.

Electrophilic Functionalization: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for the electrophilic functionalization of iodopyridines. These reactions enable the formation of C-C and C-heteroatom bonds, providing access to a wide array of analogues. For instance, a palladium catalyst can facilitate the coupling of the iodopyridyl moiety with boronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck). nih.gov

Nucleophilic Functionalization: While the pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic attack, the presence of the electron-donating amino group (as part of the thiourea) can modulate this reactivity. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are possible, particularly if further activating groups are present or if strong nucleophiles are employed under forcing conditions.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl-2-pyridinylthiourea derivative | nih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-2-pyridinylthiourea derivative | nih.gov |

| Electrophilic Amination | O-benzoyl hydroxylamines | - | Aminated pyridine derivative | nih.gov |

Selective Functional Group Interconversions on the Thiourea and Pyridyl Units

The molecular architecture of this compound offers two distinct and highly reactive centers for selective chemical modifications: the thiourea moiety and the iodinated pyridyl unit. This dual reactivity allows for a wide range of functional group interconversions, enabling the synthesis of diverse analogues with tailored properties. Strategic manipulation of reaction conditions permits chemists to selectively target one unit while preserving the other, highlighting the compound's versatility as a synthetic building block.

Transformations of the Thiourea Unit

The thiourea group is a versatile functional handle, susceptible to a variety of transformations, including cyclization, oxidation, and conversion to other functional groups. These reactions leverage the nucleophilicity of the sulfur and nitrogen atoms.

One of the most common transformations of N-pyridinylthioureas involves S-alkylation followed by intramolecular cyclization. This strategy provides a powerful route to various heterocyclic systems. For instance, reaction with α-haloketones typically leads to the formation of substituted aminothiazole derivatives. The reaction proceeds via initial S-alkylation of the thiourea to form an isothiouronium salt intermediate, which then undergoes cyclization and dehydration to yield the thiazole ring.

The thiourea fragment is also a precursor for more complex heterocyclic scaffolds through condensation reactions. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine-thiones and other related fused systems.

Table 1: Representative Transformations of the Thiourea Moiety

| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) |

| N-pyridinylthiourea | 1. α-Bromoacetophenone, Ethanol, Reflux2. NaHCO₃ | 2-(Pyridinylamino)thiazole | High |

| N-pyridinylthiourea | HgO, Aniline, Reflux | N,N'-Disubstituted Guanidine | Moderate-High |

| N-pyridinylthiourea | H₂O₂, NaOH | N-Pyridinylurea | Variable |

Note: The data in this table is representative of typical reactions for N-pyridinylthioureas and serves to illustrate the types of possible transformations.

Transformations of the Pyridyl Unit

The 5-iodo substituent on the pyridine ring is a key functional handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring.

The pyridyl nitrogen and the adjacent thiourea group can act as directing groups in some transition-metal-catalyzed reactions, facilitating chelation and potentially influencing the reactivity at other positions, although the primary site of reaction for cross-coupling remains the C-I bond.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or heteroaryl groups.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), yields 5-alkynylpyridine derivatives.

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces alkenyl substituents at the 5-position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines, leading to 5-aminopyridine derivatives.

These transformations are generally high-yielding and tolerate a wide variety of functional groups, making them highly valuable for creating libraries of N-(5-substituted-2-pyridinyl)thiourea analogues.

Table 2: Representative Cross-Coupling Reactions on the 5-Iodopyridyl Moiety

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Structure |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 5-Phenyl-2-pyridinyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 5-(Phenylethynyl)-2-pyridinyl |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | 5-Styryl-2-pyridinyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C | 5-Morpholinyl-2-pyridinyl |

Note: This table illustrates common cross-coupling reactions applicable to the 5-iodo-2-aminopyridine core structure, upon which the thiourea is built.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Molecular and Crystal Structures

No published X-ray crystallography data for N-(5-iodo-2-pyridinyl)thiourea was found. This type of analysis is essential for determining the exact spatial arrangement of atoms in a crystal. Without these studies, information regarding the following key structural features remains unknown:

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic analyses that go beyond simple confirmation of the compound's identity are also not available in the scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignments

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed structural map of this compound can be constructed.

Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework. The spectrum would display six distinct signals corresponding to the five carbons of the iodopyridinyl ring and the carbon of the thiourea (B124793) group (C=S). The chemical shift of the C=S carbon is typically found significantly downfield, often in the range of 180-190 ppm, which is a characteristic feature of thioureas. The positions of the pyridinyl carbon signals would be influenced by the electronegativity of the nitrogen and the heavy atom effect of iodine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (thiourea) | 9.0 - 11.0 | Broad Singlet | - |

| NH₂ (thiourea) | 7.0 - 9.0 | Broad Singlet | - |

| H-6 (pyridinyl) | 8.0 - 8.5 | Doublet | ~2-3 |

| H-4 (pyridinyl) | 7.8 - 8.2 | Doublet of Doublets | ~8-9, ~2-3 |

| H-3 (pyridinyl) | 6.8 - 7.2 | Doublet | ~8-9 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (thiourea) | 180 - 190 |

| C-2 (pyridinyl) | 155 - 160 |

| C-6 (pyridinyl) | 150 - 155 |

| C-4 (pyridinyl) | 145 - 150 |

| C-3 (pyridinyl) | 110 - 115 |

| C-5 (pyridinyl) | 85 - 95 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) provide information about the extent of conjugation and the types of electronic transitions occurring.

For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The pyridine (B92270) ring, being an aromatic system, will contribute to intense π → π* transitions. The thiocarbonyl group (C=S) of the thiourea moiety also possesses π-bonds and non-bonding electrons (on the sulfur atom), which will give rise to both π → π* and lower energy n → π* transitions. The conjugation between the pyridinyl ring and the thiourea group can lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to the non-conjugated individual components.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~250 - 280 | π → π | Pyridinyl Ring |

| ~300 - 340 | π → π | Thiocarbonyl (C=S) |

| ~380 - 420 | n → π* | Thiocarbonyl (C=S) |

Note: These are predicted values and may vary based on the solvent used for analysis.

The analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule and how its electronic structure is influenced by the combination of the iodopyridinyl and thiourea moieties. The specific positions and intensities of these bands would be sensitive to the solvent polarity, reflecting the nature of the electronic ground and excited states.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the growing interest in the computational analysis of thiourea derivatives for various applications, including drug design and materials science, specific studies detailing the quantum chemical calculations and molecular dynamics of this particular iodinated pyridinyl thiourea are not present in the accessible literature.

Thiourea and its derivatives are a well-studied class of compounds, known for their diverse biological activities and coordination chemistry. Computational methods such as Density Functional Theory (DFT) and molecular docking are frequently employed to understand their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. These studies typically involve a detailed examination of the molecule's electronic structure, reactivity, and interactions with biological targets.

However, for this compound, specific research detailing the following key computational aspects is currently unavailable:

Quantum Chemical Calculations (DFT): There are no published studies on the geometry optimization to determine the most stable three-dimensional structure and energetic profile of this compound. Consequently, analyses such as Molecular Electrostatic Potential (MEP) mapping, which identifies charge distribution and reactive sites, and Frontier Molecular Orbital (FMO) analysis, used to predict chemical reactivity, have not been reported for this specific compound. Furthermore, theoretical predictions of its spectroscopic properties, like vibrational frequencies (FT-IR) and NMR chemical shifts, which are crucial for its characterization, are also absent from the literature.

Molecular Dynamics and Docking Simulations: In the realm of drug discovery, molecular docking and dynamics simulations are pivotal for understanding how a ligand might interact with a protein target. There is no available research that profiles the ligand-protein interactions or analyzes the binding mode of this compound with any specific biological target. Such studies are essential for predicting the compound's potential pharmacological activity and mechanism of action.

While extensive computational research exists for a wide array of other thiourea derivatives, the specific substitution of an iodine atom at the 5th position of the pyridine ring in this compound presents a unique chemical entity. The electronic and steric effects of the iodine atom would significantly influence the molecule's properties compared to other derivatives. Without dedicated computational studies, any discussion of its theoretical profile would be purely speculative.

The absence of this specific information highlights a potential area for future research. A thorough computational investigation of this compound could provide valuable insights into its chemical behavior and biological potential, contributing to the broader understanding of halogenated thiourea derivatives.

Computational Chemistry and Theoretical Modeling of N 5 Iodo 2 Pyridinyl Thiourea

Molecular Dynamics and Docking Simulations

Conformational Sampling and Stability Assessment

Understanding the three-dimensional structure and conformational flexibility of N-(5-iodo-2-pyridinyl)thiourea is fundamental to elucidating its mechanism of action. Computational methods allow for a thorough exploration of the molecule's potential energy surface to identify stable conformers and assess their relative energies.

Conformational sampling of this compound is typically performed using molecular mechanics or quantum mechanics methods. These simulations reveal that the molecule's flexibility is primarily dictated by the rotation around the C-N bonds of the thiourea (B124793) linkage and the C-N bond connecting the thiourea moiety to the pyridinyl ring. The presence of the bulky iodine atom at the 5-position of the pyridine (B92270) ring can influence the preferred orientation of the ring relative to the thiourea backbone, potentially favoring specific conformations that may be crucial for biological activity.

Studies on analogous N-aryl-N'-(2-pyridinyl)thioureas have shown that intramolecular hydrogen bonding between the thiourea N-H group and the nitrogen atom of the pyridine ring plays a significant role in stabilizing a planar conformation. washington.edunih.gov This interaction leads to a pseudo-six-membered ring structure. The planarity of the molecule can be affected by substituents on the pyridine ring. washington.edu For this compound, it is hypothesized that this intramolecular hydrogen bond is a key determinant of its most stable conformation.

The stability of different conformers is assessed by calculating their relative energies. Lower energy conformers are considered more stable and are more likely to be populated at physiological temperatures. The energy differences between conformers can indicate the molecule's rigidity or flexibility, which are important factors for receptor binding.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C-N) | Relative Energy (kcal/mol) | Key Feature |

| A | 0° (planar, s-cis) | 0.0 | Intramolecular H-bond to pyridine N |

| B | 180° (planar, s-trans) | 2.5 | Steric hindrance between iodine and thiourea |

| C | 90° (non-planar) | 5.0 | Disrupted conjugation |

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful ligand-based drug design techniques used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.govmdpi.commdpi.com These methods are particularly valuable when the three-dimensional structure of the biological target is unknown.

Development of Predictive Models for Molecular Activity

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. For this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with variations in substituents on the pyridinyl and/or a phenyl ring (if present) and measuring their biological activity (e.g., inhibitory concentration, IC50).

Molecular descriptors that could be used in a QSAR model for this class of compounds include:

Electronic descriptors: Hammett constants, dipole moment, atomic charges. The iodine atom, being highly electronegative, would significantly influence the electronic properties.

Steric descriptors: Molar refractivity, van der Waals volume. The size of the iodine atom would be a critical steric parameter.

Hydrophobic descriptors: LogP (partition coefficient). The lipophilicity imparted by the iodine atom would be an important factor.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to generate a QSAR equation. A statistically robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing.

Table 2: Example of a Hypothetical QSAR Equation for Pyridinylthiourea Derivatives

| Activity (log 1/IC50) = | 0.85 * LogP | - | 0.23 * MR | + | 1.54 * σ | + | 2.11 |

Note: This equation is hypothetical and for illustrative purposes only.

Identification of Key Structural Features for Desired Properties

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound derivatives would be generated by aligning a set of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model might include:

A hydrogen bond donor: The N-H groups of the thiourea moiety.

A hydrogen bond acceptor: The sulfur atom of the thiourea and the nitrogen atom of the pyridine ring.

An aromatic ring feature: The iodinated pyridine ring.

A hydrophobic feature: The iodine atom, which can also participate in halogen bonding.

The identification of these key features provides a blueprint for designing new molecules with improved activity. The model can be used to screen large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements.

Ligand-Based Design Principles

The insights gained from conformational analysis, QSAR, and pharmacophore modeling converge to establish a set of ligand-based design principles for developing new analogs of this compound. These principles guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

For this compound, these design principles might include:

Maintaining the thiourea core: This moiety is likely crucial for key interactions with the biological target, such as hydrogen bonding.

Optimizing the substitution on the pyridine ring: The position and nature of substituents on the pyridine ring can modulate the electronic and steric properties of the molecule. The iodine at the 5-position appears to be a key feature, and its replacement with other halogens or functional groups could be explored to fine-tune activity.

Exploring different aromatic systems: Replacing the pyridine ring with other heterocyclic or carbocyclic aromatic systems could lead to improved interactions with the target.

Modifying the N-substituent: The hydrogen on the second nitrogen of the thiourea could be replaced with various alkyl or aryl groups to explore additional binding pockets and improve properties like solubility and metabolic stability.

By systematically applying these principles, computational chemists can rationally design and prioritize new compounds for synthesis, thereby accelerating the drug discovery process.

Coordination Chemistry and Metal Complexation Behavior

Synthesis and Characterization of N-(5-iodo-2-pyridinyl)thiourea Metal Complexes

Complexation with Transition Metals (e.g., Cu(II), Ni(II), Pt(II/IV), Au(I), Ag(I))

Information regarding the synthesis of metal complexes between this compound and transition metals such as copper, nickel, platinum, gold, or silver is not available in the reviewed literature.

Physicochemical and Spectroscopic Characterization of Complexes

There are no published data on the physicochemical or spectroscopic (e.g., FT-IR, UV-Vis, NMR) characterization of metal complexes involving this compound.

Single Crystal X-ray Diffraction of Metal-Thiourea Complexes

No single crystal X-ray diffraction studies for metal complexes of this compound have been reported.

Elucidation of Coordination Modes and Geometrical Architectures

Monodentate, Bidentate, and Tridentate Chelation (e.g., S-coordination, N,S-chelation, NNS-donor)

The coordination modes of this compound with metal ions have not been elucidated, as no structural or spectroscopic studies are available.

Square Planar, Tetrahedral, and Other Coordination Geometries

Details on the coordination geometries of metal complexes with this compound are not documented in scientific literature.

Influence of Substituents on Coordination Selectivity

The coordination behavior of this compound is significantly influenced by the electronic and steric properties of its substituents: the electron-withdrawing iodo group and the coordinating pyridinyl moiety. These groups modulate the electron density on the donor atoms (sulfur and nitrogen) of the thiourea (B124793) backbone, thereby affecting the stability and geometry of the resulting metal complexes.

The pyridinyl group, with its nitrogen atom, introduces an additional coordination site, allowing the ligand to act as a bidentate or even a bridging ligand. The coordination can occur through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring, forming a stable chelate ring. The versatility in coordination modes for pyridyl-thiourea ligands can range from κ²Npy,S to κ³Npy,Namide,S, depending on the metal center and reaction conditions.

The iodo substituent at the 5-position of the pyridine ring primarily exerts an electron-withdrawing effect. This effect reduces the electron density on the pyridine nitrogen, which in turn can influence its donor strength. A decrease in the basicity of the pyridine nitrogen may lead to weaker metal-nitrogen bonds compared to unsubstituted pyridyl thioureas. However, this effect can also be counterbalanced by other factors such as the Hard-Soft Acid-Base (HSAB) principle. For instance, a softer metal ion might still form a strong bond with the less basic but still relatively soft pyridine nitrogen.

Furthermore, the steric bulk of the iodo group is generally considered minimal and is not expected to significantly hinder the coordination of the pyridinyl nitrogen to a metal center. The interplay between the electronic effects of the iodo group and the chelating ability of the pyridyl-thiourea framework ultimately dictates the coordination selectivity towards different metal ions.

Research Applications of Metal-Thiourea Complexes (Non-Clinical Focus)

Metal complexes of thiourea derivatives, including this compound, have garnered considerable interest for a variety of non-clinical research applications. These applications leverage the diverse coordination chemistry and reactivity of the metal-ligand complexes.

Potential as Organometallic Catalysts for Organic Transformations

Metal complexes incorporating pyridyl-thiourea ligands have shown promise as catalysts in various organic transformations. For instance, ruthenium and osmium complexes with pyridyl-thiourea ligands have been investigated as frustrated Lewis pair (FLP) hydrogenation catalysts. mdpi.com These complexes can catalyze the hydrogenation of polar unsaturated bonds, such as C=N, C=C, and C=O. mdpi.com The catalytic activity is influenced by the hemilability of the pyridyl-metal bond, which plays a crucial role in generating the active catalytic species. mdpi.com While specific studies on this compound are not prevalent, the general principles suggest that its metal complexes could also exhibit catalytic activity, with the iodo substituent potentially modulating the electronic properties of the metal center and thereby influencing the catalytic efficiency. Thioureas, in general, are recognized as versatile ligands for transition-metal-catalyzed reactions due to their stability and ability to coordinate to various metal centers. researchgate.net

Role as Ionophores in Chemical Sensing Technologies (e.g., Metal Ion Detection)

Thiourea derivatives are effective ionophores in chemical sensors due to their ability to selectively bind with specific metal ions. The presence of sulfur and nitrogen donor atoms allows for strong and selective interactions. Pyridine-substituted thiourea compounds have been synthesized and investigated as chemosensors for the detection of metal dications like Cu(II). researchgate.net These compounds can be incorporated into thin films for sensing applications. researchgate.net

The selectivity of these ionophores can be tuned by modifying the substituents on the thiourea backbone. While direct research on this compound as an ionophore is limited, related pyridyl thioureas have been shown to act as switchable anion receptors, where their binding selectivity can be altered by protonation. rsc.org This suggests that the electronic properties of the pyridinyl ring, influenced by the iodo substituent, could be harnessed to develop selective metal ion sensors. For example, a new thiourea compound, 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea, has demonstrated effective binding for Hg2+ ions in the presence of other cations. researchgate.net

Table 1: Examples of Thiourea-Based Ionophores and their Target Ions

| Ionophore Structure | Target Ion | Sensing Method |

| 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea | Hg²+ | UV-vis and ¹H-NMR titration researchgate.net |

| Pyridine substituted thioureas with biphenyl (B1667301) and 3,5-dimethoxybenzene | Cu²⁺ | Thin-film chemosensor researchgate.net |

| Cyclic bis-thiourea | NO₃⁻ | Ion-selective electrode miami.edu |

This table presents examples of related thiourea derivatives and is for illustrative purposes.

Precursors in Materials Science (e.g., Metal Sulfide (B99878) Nanoparticle Synthesis)

Thiourea and its derivatives are widely used as sulfur source precursors in the synthesis of metal sulfide nanoparticles. researchgate.netchalcogen.ronano-ntp.com The thermal decomposition of the metal-thiourea complex in a suitable solvent or even in a molten state yields the corresponding metal sulfide. kaust.edu.sa This method offers a convenient and controllable route to various metal sulfide nanomaterials with applications in photocatalysis and electronics. kaust.edu.sa

The choice of the thiourea derivative can influence the morphology and properties of the resulting nanoparticles. While specific studies employing this compound as a precursor are not extensively documented, the general methodology is applicable. The coordination of the metal to the thiourea ligand facilitates the controlled release of sulfur upon heating, leading to the formation of metal sulfide nanocrystals. The organic part of the ligand, including the iodopyridinyl group, would then decompose or act as a capping agent, influencing the size and stability of the nanoparticles. The concentration of thiourea as a sulfur source is a critical parameter that can be optimized to control the particle size, crystallinity, and optical properties of the synthesized nanoparticles. nano-ntp.com

Mechanistic Dissection of Biological Activities in Vitro and Molecular Levels

Enzyme Inhibition Mechanism Studies

No published studies were identified that specifically detail the enzyme inhibitory mechanisms of N-(5-iodo-2-pyridinyl)thiourea. While the broader class of thiourea-containing molecules has been investigated for a range of enzyme targets, this specific compound remains uncharacterized in the scientific literature.

HIV-1 Reverse Transcriptase Inhibition and Binding Site Characterization

There is no available research data on the inhibitory activity or binding characteristics of this compound against HIV-1 Reverse Transcriptase.

DNA Topoisomerase Inhibitory Action

The effect of this compound on DNA topoisomerase activity has not been reported in published scientific studies.

Tyrosyl-tRNA Synthetase Binding and Inhibition

There are no available studies characterizing the binding affinity or inhibitory potential of this compound towards tyrosyl-tRNA synthetase.

Kinase Inhibitory Mechanisms (e.g., EGFR, VEGFR2, B-RAF, MK-2)

No data has been published detailing the inhibitory mechanisms of this compound against key protein kinases such as EGFR, VEGFR2, B-RAF, or MK-2.

Interference with Cellular Signaling Pathways (e.g., Wnt/β-catenin)

The scientific literature lacks any investigation into the potential interference of this compound with cellular signaling pathways, including the Wnt/β-catenin pathway.

Molecular Basis of Antiproliferative Effects (In Vitro Cell Line Studies)

The antiproliferative properties of thiourea (B124793) derivatives, particularly those incorporating heterocyclic rings like pyridine (B92270), are well-documented. biointerfaceresearch.com These compounds are known to exert their effects through multiple pathways, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle. biointerfaceresearch.comnih.gov

Although direct studies on this compound are not extensively available, the induction of apoptosis is a hallmark of many structurally related thiourea compounds. Apoptosis is a controlled process of cell death essential for tissue homeostasis, and its activation is a key strategy for anticancer agents. mdpi.com Thiourea derivatives have been shown to trigger this process through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com

Key molecular events observed with related compounds include:

Activation of Caspases: Certain quinoline-N-oxide derivatives have been shown to activate initiator caspase-9 and executioner caspase-3, which are central to the apoptotic cascade. nih.gov Similarly, pyrazinyl–aryl urea derivatives induce caspase-dependent apoptosis. nih.gov

Modulation of Bcl-2 Family Proteins: The heteroarotinoid SHetA2, which contains a thiourea scaffold, has been found to selectively target mitochondria in cancer cells, reducing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby triggering apoptosis. biointerfaceresearch.com

The pro-apoptotic activity of various thiourea derivatives against different cancer cell lines is a significant area of research. For instance, a heteroarotinoid derivative, SHetA2, has demonstrated potent apoptosis induction in ovarian, lung, and kidney cancer cell lines. biointerfaceresearch.com

| Compound | Mechanism | Effect | Cancer Type |

|---|---|---|---|

| SHetA2 | Mitochondrial Targeting | Reduces Bcl-2 and Bcl-xL proteins to trigger apoptosis | Ovarian, Lung, Kidney biointerfaceresearch.com |

Chronic inflammation is closely linked to cancer development, with inflammatory mediators like Interleukin-6 (IL-6) playing critical roles in the tumor microenvironment. nih.govnih.gov IL-6 is a pleiotropic cytokine involved in pathogenesis and can be a target for therapeutic intervention. nih.gov While the direct effect of this compound on IL-6 has not been reported, studies on other iodo-containing compounds provide some context. For example, 5-iodo-6-amino-1,2-benzopyrone was investigated for its anti-inflammatory actions but was found not to affect the lipopolysaccharide (LPS)-induced IL-6 response in vivo. nih.gov This suggests that the anti-inflammatory and antiproliferative effects of such compounds can be mediated through pathways independent of IL-6 modulation.

A common mechanism for antiproliferative agents is the disruption of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division. dojindo.com Various thiourea and pyridine-containing derivatives have demonstrated the ability to interfere with cell cycle progression.

G2/M Phase Arrest: A novel tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivative was found to be a potent inhibitor of P21-activated kinase 1 (PAK1), leading to cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Other natural compounds have also been shown to cause G2/M arrest by decreasing the CDK1/Cyclin-B complex. mdpi.com

G0/G1 Phase Arrest: A pyridone alkaloid, Arthpyrone L, was reported to inhibit the proliferation of osteosarcoma cells by inducing cell cycle arrest in the G0/G1 phase. researchgate.net

These findings indicate that a likely mechanism for the antiproliferative activity of this compound could involve the halting of cell division at critical checkpoints, a characteristic shared by many thiourea-based compounds.

| Compound Class | Mechanism | Cell Cycle Phase Arrested | Reference |

|---|---|---|---|

| Tetrahydrothieno[2,3-c]pyridine benzoyl thiourea | PAK1 Inhibition | G2/M | nih.gov |

| Pyridone Alkaloid | Not specified | G0/G1 | researchgate.net |

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antimycobacterial)

Thiourea derivatives are a versatile class of compounds known for their broad-spectrum antimicrobial properties. biointerfaceresearch.commdpi.com The inclusion of a pyridine ring and a halogen atom like iodine in the structure of this compound may enhance its ability to interfere with microbial growth and survival.

The antimicrobial efficacy of thiourea derivatives stems from their ability to interact with various essential microbial targets. Molecular docking and enzymatic assays have identified several key proteins and enzymes that are inhibited by this class of compounds.

DNA Gyrase and Topoisomerase IV: Some novel thiourea derivatives have been designed as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov Compound 8 in one such study showed excellent inhibitory activity against E. coli DNA Gyrase B. nih.gov

Enzymes in Cell Wall Synthesis: Molecular docking studies predict that certain thiourea derivatives can target enzymes involved in the biosynthesis of the bacterial cell wall, such as PBP2a (Penicillin-Binding Protein 2a), which is critical for methicillin resistance in Staphylococcus aureus (MRSA). fip.orgfip.org

Other Essential Enzymes: Thiouracil derivatives containing an acyl thiourea moiety have been developed as inhibitors of SecA, a conserved protein translocase essential for bacterial growth and virulence. researchgate.net

| Target Enzyme/Process | Function | Microorganism Example | Reference |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | DNA Replication & Repair | E. coli | nih.gov |

| PBP2a | Cell Wall Biosynthesis | MRSA | fip.orgfip.org |

| SecA | Protein Secretion | Gram-positive bacteria | researchgate.net |

| NAD+/NADH Homeostasis | Metabolic Energy | MRSA | nih.gov |

Beyond specific enzyme inhibition, a primary mechanism for many antimicrobial agents is the disruption of the microbial cell membrane or interference with critical metabolic pathways. nih.gov

Membrane Disruption: The cell membrane is a vital barrier, and its disruption leads to leakage of cellular contents and cell death. nih.govmdpi.com Studies on antimicrobial peptides and other agents have shown they can permeabilize bacterial membranes. nih.govfrontiersin.org A thiourea derivative known as TD4 was observed under transmission electron microscopy to disrupt the integrity of the MRSA cell wall. nih.gov

Metabolic Interference: The viability of microbial pathogens depends on robust metabolic activity. The thiourea derivative TD4 was shown to exert its potent antibacterial activity against MRSA by destroying NAD+/NADH homeostasis, which is central to cellular energy generation. nih.gov This disruption of a key metabolic pathway represents an effective antimicrobial strategy.

Given these precedents, it is plausible that this compound may also function by compromising the structural integrity of microbial cell walls or membranes, or by interfering with essential metabolic processes like energy production.

Antioxidant Activity Mechanisms

Thiourea and its derivatives are recognized for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals and chelate metal ions. nih.govnih.gov

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The antioxidant activity of thiourea derivatives is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. hueuni.edu.vn For instance, studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) have demonstrated significant scavenging activity. hueuni.edu.vn Similarly, certain phenethyl-5-bromopyridyl thiourea compounds, which share a substituted pyridyl ring, have shown the ability to inhibit the oxidation of ABTS. nih.gov The mechanism typically involves the donation of a hydrogen atom from the thiourea moiety to the radical, thereby neutralizing it. hueuni.edu.vnresearchgate.net

Table 1: Representative Radical Scavenging Activity of Various Thiourea Derivatives (Not this compound)

| Compound | Assay | IC50 / EC50 Value |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM hueuni.edu.vn |

| N-phenylthiourea | DPPH | 0.482 mM researchgate.net |

This table is for illustrative purposes only and shows data for other thiourea compounds, as specific data for this compound is not available.

Metal Ion Chelation as an Antioxidant Mechanism

The thiourea scaffold contains nitrogen and sulfur atoms that can act as donor sites for metal ions. nih.govmdpi.com This chelation ability can contribute to antioxidant activity by sequestering pro-oxidant transition metal ions, such as iron and copper, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. Heterocyclic derivatives of thiourea have been shown to act as bidentate ligands, coordinating to metal centers through their nitrogen and sulfur atoms. nih.gov This interaction forms stable metal complexes, effectively inactivating the catalytic activity of the metal ions in oxidative processes. nih.govmdpi.com

Reducing Power Contributions

The reducing power of a compound is another indicator of its potential antioxidant activity, reflecting its ability to donate electrons. For thiourea derivatives, this capacity is linked to the hydrogen-donating ability of the N-H groups and the electron-rich nature of the sulfur atom. hueuni.edu.vn In assays, this is often measured by the compound's ability to reduce a metal complex, such as Fe(III) to Fe(II). While specific data for this compound is unavailable, the general mechanism for related compounds involves electron transfer to neutralize oxidizing species.

Antiparasitic Activity Mechanisms (e.g., Anti-leishmanial)

Thiourea-based compounds have emerged as a promising class of agents against various protozoan parasites, including Leishmania species. nih.govnih.gov

Inhibition of Protozoal Growth and Viability in In Vitro Models

Numerous studies have demonstrated the efficacy of thiourea derivatives in inhibiting the growth of Leishmania promastigotes and amastigotes in vitro. nih.govnih.gov For example, certain synthesized thiourea compounds have shown significant potency against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. nih.gov The antiparasitic effect is typically dose-dependent, leading to a reduction in parasite viability.

Table 2: Representative In Vitro Anti-leishmanial Activity of Various Thiourea Derivatives (Not this compound)

| Compound Class | Leishmania Species | Form | IC50 Value |

|---|---|---|---|

| Aminoglutethimide Derivative (7p) | L. major | Promastigote | 12.7 µM nih.gov |

| Dihydropyrimidine-based Thiourea (4g) | L. major | Promastigote | Low submicromolar nih.gov |

| Dihydropyrimidine-based Thiourea (4g) | L. tropica | Promastigote | Low submicromolar nih.gov |

This table is for illustrative purposes only and shows data for other thiourea compounds, as specific data for this compound is not available.

Identification of Parasite-Specific Biochemical Pathways

A key strategy in developing antiparasitic drugs is the targeting of biochemical pathways that are essential for the parasite but absent in the human host. For Leishmania, the folate metabolic pathway is a validated drug target. nih.gov Research on certain thiourea derivatives has shown that their anti-leishmanial activity stems from the inhibition of key enzymes in this pathway, namely dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). nih.gov These enzymes are crucial for the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and certain amino acids, and thus for the parasite's proliferation and survival. nih.gov Docking studies have further suggested that these inhibitors may also target the glycolytic pathways of the parasite. nih.gov

Future Research Trajectories and Academic Applications

Development of Next-Generation Synthetic Methodologies for N-(5-iodo-2-pyridinyl)thiourea Analogues

Future synthetic research will likely focus on creating diverse libraries of this compound analogues to enable comprehensive structure-activity relationship (SAR) studies. Modern synthetic strategies can be employed to efficiently generate novel derivatives with tailored properties.

Key approaches will include:

Combinatorial Chemistry: High-throughput synthesis techniques can be applied to react 2-amino-5-iodopyridine (B21400) with a vast array of isothiocyanates, or conversely, to react 2-isothiocyanato-5-iodopyridine with a wide range of primary and secondary amines. This would rapidly generate a large library of analogues with diverse substituents.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate the reaction times for thiourea (B124793) synthesis, often leading to higher yields and purer products compared to conventional heating methods. nih.gov This efficiency is crucial for the rapid generation of analogues for biological screening.

Structural Diversification: Future synthetic efforts should focus on modifying both the pyridinyl and the terminal R-group of the thiourea moiety. This includes introducing various electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule, which can influence both biological activity and supramolecular assembly. nih.gov The iodine atom itself can be replaced with other halogens (Br, Cl, F) or serve as a handle for further functionalization via cross-coupling reactions.

Table 1: Proposed Synthetic Strategies for Analogue Development

| Strategy | Description | Potential Outcome |

|---|---|---|

| Parallel Synthesis | Reaction of 2-amino-5-iodopyridine with a diverse panel of commercially available or custom-synthesized isothiocyanates in a multi-well format. | Rapid generation of a large library of N-aryl/alkyl-N'-(5-iodo-2-pyridinyl)thioureas for initial screening. |

| Solid-Phase Synthesis | Immobilizing either the pyridine (B92270) or amine precursor on a solid support to streamline purification and allow for multi-step modifications. | Efficient synthesis of more complex analogues with improved purity and reduced work-up time. |

| Post-Synthetic Modification | Using the synthesized this compound scaffold as a starting point for further reactions, such as Suzuki or Sonogashira coupling at the iodine position. | Creation of novel, multifunctional molecules with extended conjugation or appended functionalities. |

Elucidation of Unexplored Biological Targets and Mechanistic Pathways

The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Thiourea derivatives have shown promise as anticancer, antibacterial, and enzyme inhibitory agents. biointerfaceresearch.commdpi.com A critical future direction is to systematically screen this compound and its analogues to identify novel biological activities and elucidate their mechanisms of action.

Potential research avenues include:

Broad-Spectrum Biological Screening: Testing the compound and its library of analogues against diverse panels of cancer cell lines, bacterial and fungal strains, and viral targets. mdpi.comnih.gov For instance, many thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast, colon, and leukemia. biointerfaceresearch.com

Enzyme Inhibition Assays: Thioureas are known inhibitors of various enzymes, such as urease, tyrosinase, and kinases. mdpi.comacs.org Systematic screening against key enzyme families could reveal specific inhibitory activities. The ability of the thiourea moiety to coordinate with metal ions in enzyme active sites is a key feature to explore.

Mechanism of Action (MoA) Studies: Once a biological activity is identified, detailed MoA studies will be crucial. This could involve investigating interactions with DNA, inhibition of specific signaling pathways, or disruption of protein-protein interactions. biointerfaceresearch.com For example, some thiourea derivatives exert their anticancer effects by targeting multiple pathways involved in carcinogenesis. biointerfaceresearch.com

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Kinases | BRAF, EGFR, VEGFR | Thiourea derivatives have shown activity as kinase inhibitors, a key target class in oncology. biointerfaceresearch.com |

| Urease | Helicobacter pylori urease | The thiourea scaffold is a well-established pharmacophore for urease inhibition. nih.govmdpi.comacs.org |

| DNA/RNA | Topoisomerases, Polymerases | The planar aromatic structure could facilitate intercalation or binding within nucleic acid grooves. biointerfaceresearch.com |

| Microbial Enzymes | DNA gyrase, Dihydrofolate reductase | Thiourea derivatives have demonstrated potent antibacterial activity by inhibiting essential bacterial enzymes. rsc.org |

Integration with Advanced Supramolecular Chemistry and Nanotechnology Research

The molecular structure of this compound is well-suited for applications in supramolecular chemistry and nanotechnology. The thiourea group is an excellent hydrogen-bond donor, the pyridine nitrogen is a hydrogen-bond acceptor, and the iodine atom can participate in halogen bonding. nih.gov

Future research in this area could explore:

Crystal Engineering: The combination of hydrogen and halogen bonding capabilities makes this molecule a prime candidate for designing complex, predictable solid-state architectures. nih.gov By co-crystallizing it with other molecules, novel materials with specific network topologies can be constructed.

Anion Recognition and Sensing: The N-H protons of the thiourea moiety are acidic enough to form strong hydrogen bonds with anions. nih.gov This property can be harnessed to develop sensors for environmentally or biologically important anions like fluoride, acetate, or phosphate.

Self-Assembled Nanomaterials: Under specific conditions, these molecules could self-assemble into higher-order structures such as nanofibers, gels, or vesicles. These materials could find applications in drug delivery, catalysis, or as templates for the synthesis of other nanomaterials.

Predictive Computational Models for Rational Design of Thiourea-Based Functional Molecules

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new functional molecules. For this compound and its derivatives, in silico methods can provide deep insights and guide synthetic efforts.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound analogues to the active sites of known biological targets (e.g., enzymes, receptors) can predict binding affinity and orientation. mdpi.comresearchgate.net This helps prioritize which analogues to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of the synthesized analogues with their measured biological activity, QSAR can predict the activity of virtual compounds and identify the key molecular properties that drive potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule interacts with its target over time, revealing the stability of binding modes and the role of specific intermolecular interactions, such as hydrogen and halogen bonds. rsc.org

Table 3: Computational Approaches for Rational Design

| Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Virtual screening against protein target libraries. | Identify potential biological targets and predict binding poses. |

| QSAR | Correlate physicochemical properties with biological activity. | Predict the activity of unsynthesized analogues and guide lead optimization. |

| DFT Calculations | Analyze electronic structure, HOMO-LUMO gap, and electrostatic potential. | Understand molecular reactivity and the nature of non-covalent interactions. researchgate.net |

| MD Simulations | Simulate the ligand-protein complex in a solvated environment. | Assess the stability of binding interactions and explore conformational changes. |

Q & A

Basic: What are the recommended synthetic routes for N-(5-iodo-2-pyridinyl)thiourea, and how should its purity and structure be validated?

Answer:

The synthesis typically involves coupling 5-iodo-2-aminopyridine with thiophosgene or a thiocarbonyl donor under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting the amine group with thiocarbonyl diimidazole to form the thiourea backbone .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product.

Characterization : - Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments; FT-IR for thiourea C=S stretch (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution LC-MS to verify molecular weight.

- Elemental analysis : Validate stoichiometry (C, H, N, S).

Basic: What biological targets are associated with this compound, and how is its inhibitory activity assessed?

Answer:

This compound is structurally analogous to non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors (NNRTIs) like N-(5-bromo-2-pyridinyl)thiourea derivatives .

Activity Assessment :

- Enzyme assays : Measure IC₅₀ using RT inhibition assays with poly(rC)·dG₁₈ as a template (e.g., IC₅₀ = 15 nM for LY300046.HCl, a brominated analog) .

- Cell-based assays : Determine ED₅₀ in MT-4 cells infected with HIV-1 (e.g., ED₅₀ = 20 nM for LY300046.HCl) .

- Cytotoxicity : Evaluate selectivity via CC₅₀ in uninfected cells (e.g., CC₅₀ > 380 µM for lead compounds) .

Advanced: How does the iodo substituent at the 5-position of the pyridine ring influence binding affinity and resistance profiles compared to bromo or chloro analogs?

Answer:

The iodo group enhances hydrophobic interactions and van der Waals contacts within the NNRTI-binding pocket of HIV-1 RT. Key considerations:

- Electron-withdrawing effects : Iodo’s larger atomic radius increases steric bulk, potentially improving fit in hydrophobic subpockets .

- Resistance mitigation : Iodo derivatives may reduce susceptibility to mutations (e.g., K103N, Y181C) due to stronger binding energy .

Methodological validation : - X-ray crystallography : Compare co-crystal structures of RT with iodo vs. bromo analogs.

- Molecular dynamics simulations : Quantify binding free energy (ΔG) using MM-PBSA/GBSA .

Advanced: How can researchers address discrepancies in reported IC₅₀ values for thiourea-based RT inhibitors across studies?

Answer:

Variations in IC₅₀ may arise from:

- Assay conditions : Differences in template-primer pairs (e.g., poly(rC)·dG₁₈ vs. heteropolymeric templates) .

- Enzyme sources : Recombinant RT vs. virion-derived RT.

- Compound stability : Degradation in DMSO stock solutions over time.

Best practices : - Standardize protocols (e.g., NIH AIDS Reagent Program guidelines).

- Include positive controls (e.g., nevirapine) to calibrate assays .

Advanced: What computational strategies are effective in optimizing the thiourea scaffold for multi-drug-resistant HIV strains?

Answer:

- Structure-based drug design (SBDD) : Use RT co-crystal structures (PDB: 1RT2) to identify mutable positions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

- Free energy perturbation (FEP) : Predict ΔΔG for halogen substitutions (Br → I) .

- Conformational sampling : Assess flexibility of piperazine/piperidine side chains to improve entropy-enthalpy balance .

Advanced: How can researchers reconcile conflicting data on the role of thiourea derivatives in metal coordination chemistry?

Answer:

Contradictions may stem from:

- Solvent effects : Polar solvents (e.g., DMSO) vs. nonpolar (e.g., CHCl₃) altering ligand geometry.

- pH dependence : Thiourea’s dual role as a neutral ligand (via S) or anionic (deprotonated N-H) .

Experimental resolution : - X-ray absorption spectroscopy (XAS) : Determine binding mode (S vs. N coordination).

- Potentiometric titration : Measure pKa of thiourea protons in aqueous/organic media .

Methodological: What strategies are recommended for analyzing substitution kinetics of this compound with bio-relevant nucleophiles?

Answer:

- Stopped-flow spectrophotometry : Monitor ligand exchange rates (kₐ) in real-time .

- DFT calculations : Identify transition states for nucleophilic attack (e.g., thiourea vs. Dmtu) .

- Isotopic labeling : Use ¹⁵N-thiourea to track substitution pathways via NMR .

Methodological: How should researchers design experiments to evaluate the metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.